molecular formula C6H14ClNS B1463587 4-Methylthiopiperidine hydrochloride CAS No. 208245-70-9

4-Methylthiopiperidine hydrochloride

Cat. No.: B1463587
CAS No.: 208245-70-9
M. Wt: 167.7 g/mol
InChI Key: VXAYZGLCMOYQFU-UHFFFAOYSA-N
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Description

4-Methylthiopiperidine hydrochloride is a chemical compound with the CAS Number: 208245-70-9. It has a molecular weight of 167.7 and its IUPAC name is 4-(methylsulfanyl)piperidine hydrochloride . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H13NS.ClH . The InChI Code is 1S/C6H13NS.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature . It has a melting point of 124-127°C .

Scientific Research Applications

Chemical Compound Utilization in Research

Chemical compounds, including those with specific structures like 4-Methylthiopiperidine hydrochloride, play a crucial role in scientific research, offering a basis for developing new treatments, understanding biological mechanisms, and advancing chemical synthesis processes. Their applications span across various domains including pharmacology, toxicology, environmental science, and materials science.

Pharmacological Applications

In pharmacology, compounds are often examined for their potential therapeutic effects, mechanism of action, and safety profile. For example, compounds like methylphenidate hydrochloride have been extensively studied for their pharmacodynamics, pharmacokinetics, and clinical applications, illustrating the process of how chemical compounds are analyzed and developed into medicinal drugs (Bogle & Smith, 2009; Kostadinova & Danchev, 2019).

Environmental and Toxicological Research

The impact of chemical compounds on the environment and their toxicological profiles are also significant areas of research. Studies have explored the behavior of herbicides in agricultural settings and their biodegradation, providing a framework for understanding the environmental fate and safety of chemicals used in agriculture (Magnoli et al., 2020). This research is crucial for developing sustainable and safe agricultural practices.

Materials Science and Chemical Synthesis

In materials science, the synthesis and modification of compounds contribute to developing new materials with specific properties. Research into compounds like xylan derivatives showcases the process of chemical modification to achieve desired physical and chemical properties, which could be related to the potential applications of this compound in materials science (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action and Mode of Action

The targets of piperidine derivatives can vary widely depending on the specific compound. Some piperidine derivatives have been found to interact with opioid receptors, while others might interact with different types of receptors or enzymes . The mode of action would depend on the specific interactions between the piperidine derivative and its target.

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary widely. Some piperidine derivatives might affect neurotransmitter systems, while others might affect metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary depending on the specific compound. Factors such as the compound’s structure, its lipophilicity, and its interactions with various enzymes and transporters can all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, and effects on ion channels .

Action Environment

The action environment of a drug refers to the conditions under which the drug is administered and used. This can include factors such as the patient’s overall health, the presence of other medications, and the route of administration .

Properties

IUPAC Name

4-methylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAYZGLCMOYQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679361
Record name 4-(Methylsulfanyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-70-9
Record name 4-(Methylsulfanyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208245-70-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(methylthio)piperidine-1-carboxylate (63 mg, 0.27 mmol) in methanol (1 mL) and 4 N hydrogen chloride in dioxane (4 mL) was refluxed for 2 min and then concentrated and dried to provide 4-(methylthio)piperidine hydrochloride as a colorless oil.
Quantity
63 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1 mL
Type
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4 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

A solution tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (100 mg, 0.38 mmol) in methanol (1 mL) and 4 N hydrogen chloride in dioxane (4 mL) was refluxed for 2 min and then concentrated to provide 4-(methylthio)piperidine hydrochloride salt as a colorless solid. MS (EI) for C6H13NO2S: 163 (M+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
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Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiopiperidine hydrochloride
Reactant of Route 2
4-Methylthiopiperidine hydrochloride
Reactant of Route 3
4-Methylthiopiperidine hydrochloride
Reactant of Route 4
4-Methylthiopiperidine hydrochloride
Reactant of Route 5
4-Methylthiopiperidine hydrochloride
Reactant of Route 6
4-Methylthiopiperidine hydrochloride

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